molecular formula C14H13ClN2O2 B5572067 1-(2-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(2-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B5572067
M. Wt: 276.72 g/mol
InChI Key: HFPMQFWJHWRNHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves a multistep process, including the condensation of various starting materials such as N-(2-chlorophenyl)-acetoacetamide, an aromatic aldehyde, and a primary amine. These reactions have been optimized under eco-friendly and economical conditions, yielding high-purity compounds suitable for further biological testing (Suresh, Swamy, & Reddy, 2007). Another approach involves a five-step diversity-oriented synthesis, highlighting the versatility and potential for generating a wide array of dihydropyridine derivatives with various substitutions (Baškovč et al., 2012).

Molecular Structure Analysis

The crystal and molecular structures of dihydropyridine derivatives have been extensively studied through X-ray diffraction methods, providing insights into their conformational properties and the influence of substitutions on their overall geometry (Okul et al., 2019). Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets.

Chemical Reactions and Properties

Dihydropyridines are known to participate in various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, the reaction of secondary 2-chloropyridine-3-carboxamides with aryl isothiocyanates under specific conditions yields 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, demonstrating the reactivity and versatility of the dihydropyridine scaffold (Kobayashi et al., 2009).

Scientific Research Applications

Synthesis and Chemical Transformations

Chemical synthesis and transformations of dihydropyridine derivatives have been explored extensively. For instance, Kinoshita et al. (1989) investigated the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, resulting in various reaction products including pyrimidines, acetoacetamides, and carboxamides, demonstrating the compound's versatility in organic synthesis Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S. (1989). This versatility is crucial for the development of new pharmaceuticals and materials.

Crystal Structure Analysis

The study of molecular and crystal structures is fundamental in understanding the chemical behavior of compounds. Koval’ et al. (2017) provided detailed insights into the molecular and crystal structures of various pyridine derivatives, facilitating the understanding of their chemical reactivity and interaction capabilities Koval’, Y. I., Okul’, E. M., Yatsenko, A., Babaev, E., Polyakova, I., & Rybakov, V. (2017).

Material Science Applications

Polyamides and polyimides derived from pyridine derivatives exhibit promising properties for applications in material science. Faghihi and Mozaffari (2008) synthesized new polyamides using a pyridyl moiety, revealing their high yield, inherent viscosities, and thermal stability, which are important attributes for high-performance materials Faghihi, K., & Mozaffari, Z. (2008). These materials could find applications in advanced engineering and electronics due to their solubility and thermal properties.

Biological Activity

Although the focus is away from pharmacological aspects like drug use or side effects, it's worth mentioning that research on the structural analogs of dihydropyridines often aims to explore potential biological activities, leading to insights that could guide the development of new therapeutic agents without delving into specific drug applications or health effects.

Catalysis and Organic Synthesis

The derivatives of dihydropyridines also play a significant role in catalysis and as intermediates in organic synthesis. Research by Quiroga et al. (1999) on pyrazolo[3,4-b]pyridines, for example, contributes to the understanding of the synthesis pathways and the structural basis for catalytic activity, which can be applied to develop more efficient synthesis methods for complex organic compounds Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J., & Low, J. N. (1999).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, as well as precautions that need to be taken when handling the compound .

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or areas where further study is needed .

properties

IUPAC Name

1-(2-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8-7-9(2)17(14(19)12(8)13(16)18)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMQFWJHWRNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=CC=C2Cl)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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